Integracide B
Description
Contextualization of Integracide B within Natural Product Chemistry
This compound belongs to the class of tetracyclic triterpenoids, specifically the 4,4-dimethylergostane triterpenoids. Natural product chemistry is a field dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. These natural products, like this compound, often possess complex and unique chemical structures that have evolved to interact with biological systems, making them a rich source of lead compounds for drug discovery. This compound is a prime example of such a molecule, originating from a fungal source and exhibiting a range of biological effects that have prompted further investigation.
Significance of Fungal Metabolites in Chemical Biology and Drug Discovery Research
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. These compounds are not essential for the primary growth of the fungus but play crucial roles in its interaction with the environment. Historically, fungal metabolites have been a cornerstone of drug discovery, yielding landmark drugs such as penicillin and lovastatin. They continue to be a significant area of research for new therapeutic agents due to their vast chemical diversity and their ability to modulate various biological pathways. The discovery of compounds like the integracides from Fusarium species underscores the continued importance of exploring fungal biodiversity for novel chemical entities with potential applications in medicine.
Overview of this compound's Historical Research Trajectory and Milestones
The research journey of this compound is closely linked to the search for inhibitors of the HIV-1 integrase enzyme, a critical target for antiretroviral therapy. The initial discovery and isolation of integracides, including this compound, were reported from the fermentation broth of a Fusarium species. This discovery was a part of broader screening efforts for natural products that could inhibit HIV-1 integrase.
Subsequent research focused on elucidating the structure-activity relationships of this compound and its analogues. These studies revealed that while this compound itself showed moderate activity, the presence of a charged group, such as a sulfate (B86663) ester in the related Integracide A, was crucial for potent HIV-1 integrase inhibition.
More recent research has expanded the known biological activities of this compound beyond its antiviral potential. Studies have demonstrated its inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes, highlighting its potential as an anti-inflammatory agent. Furthermore, investigations into its cytotoxic and anti-leishmanial activities have opened new avenues for its potential application in oncology and infectious disease research.
Detailed Research Findings
Biological Activity of this compound
This compound has been shown to exhibit a range of biological activities, making it a compound of significant interest.
| Biological Target/Activity | Finding | IC₅₀ Value | Source |
| HIV-1 Integrase Inhibition | This compound and related compounds have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. | 4.8–15 μM | |
| 5-Lipoxygenase (5-LOX) Inhibition | This compound demonstrated significant inhibitory potential against 5-lipoxygenase, an enzyme involved in the synthesis of inflammatory mediators. | 3.97 µM | |
| Cytotoxic Activity | The compound has shown cytotoxic effects against various cancer cell lines. | - | |
| Anti-leishmanial Activity | Research has indicated that this compound possesses activity against Leishmania donovani. | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H50O5 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[(2R,3R,5R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C32H50O5/c1-17(2)18(3)10-11-19(4)22-13-14-23-21-12-15-25-30(6,7)28(36)24(34)16-31(25,8)26(21)27(35)29(32(22,23)9)37-20(5)33/h14,17,19,22,24-25,27-29,34-36H,3,10-13,15-16H2,1-2,4-9H3/t19-,22-,24-,25+,27-,28+,29+,31+,32-/m1/s1 |
InChI Key |
VCOKSAAKIDFNQE-PGHPLGCHSA-N |
SMILES |
CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)O)O)C)O)OC(=O)C)C |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC=C2[C@@]1([C@H]([C@@H](C3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)O)OC(=O)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)O)O)C)O)OC(=O)C)C |
Synonyms |
integracide B |
Origin of Product |
United States |
Isolation and Structural Characterization Methodologies of Integracide B
Fungal Source Identification and Cultivation for Integracide B Production
The production of this compound is primarily associated with endophytic fungi of the genus Fusarium. These fungi live symbiotically within plant tissues without causing apparent disease.
An endophytic Fusarium species, designated as FS No. MAR2014, was isolated from the roots of Mentha longifolia L. (Labiatae) collected in Saudi Arabia. This fungal strain has been a notable source for the isolation of this compound and its analogues. For the production of these metabolites, the fungus was cultivated on a solid rice medium. The cultivation process involved inoculating the fungus onto sterilized rice substrate and allowing it to grow over a period of time, which led to the biosynthesis of a range of integracides, including this compound.
This compound has also been isolated from Fusarium armeniacum M-3, an endophytic fungus obtained from the plant Digitaria ciliaris. Similar to the cultivation of Fusarium sp. (FS No. MAR2014), the production of this compound from F. armeniacum M-3 was achieved through solid-state fermentation on rice cultures. This method has proven effective for obtaining not only this compound but also new derivatives of the integracide family.
The genus Fusarium is a rich source of bioactive secondary metabolites, with various species being identified as producers of integracides. These fungi are found in diverse environments, including soil, water, and as endophytes in plants. Research has shown that different Fusarium species, often isolated from plant sources, have the capability to produce a variety of tetracyclic triterpenoids, including the integracide class of compounds.
Isolation from Fusarium armeniacum M-3, an Endophyte of Digitaria ciliaris
Extraction and Chromatographic Purification Techniques
The isolation of pure this compound from fungal cultures involves a multi-step process of extraction followed by various chromatographic separations.
The initial step in isolating this compound from the fungal culture involves extraction with an organic solvent. Following the fermentation period, the entire culture, including the fungal mycelium and the rice medium, is typically soaked in a polar solvent like methanol (B129727) or ethyl acetate (B1210297) (EtOAc). The organic solvent penetrates the fungal cells and dissolves the secondary metabolites. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract containing a mixture of compounds, including this compound.
The crude extract is a complex mixture and requires further purification using a combination of chromatographic techniques to isolate this compound. A common strategy involves a series of column chromatography steps.
Silica (B1680970) Gel (SiO2) Chromatography: The crude extract is often first subjected to column chromatography on silica gel. This technique separates compounds based on their polarity. A solvent gradient of increasing polarity, for instance, a mixture of n-hexane and ethyl acetate, is used to elute the compounds from the column. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound.
Sephadex LH-20 Chromatography: Fractions enriched with this compound from the silica gel column are frequently further purified using Sephadex LH-20 column chromatography. Sephadex LH-20 is a size-exclusion chromatography medium that separates molecules based on their size. It is particularly effective for separating closely related natural products like terpenoids. The use of an appropriate solvent system, such as methanol, allows for the separation of this compound from other compounds of similar polarity but different molecular size.
Reversed-Phase (RP-18) Chromatography: As a final purification step, reversed-phase high-performance liquid chromatography (RP-HPLC) using an RP-18 column is often employed. In reversed-phase chromatography, the stationary phase is nonpolar (C18), and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used. This technique provides high resolution and is crucial for obtaining highly pure this compound.
The combination of these chromatographic methods, each relying on a different separation principle (adsorption, size-exclusion, and partitioning), is essential for the successful isolation of pure this compound from the complex mixture of metabolites produced by the Fusarium fungus.
Solvent Extraction Methodologies
Spectroscopic Elucidation of this compound and Related Structural Analogs
The structural architecture of this compound was pieced together using a comprehensive array of modern spectroscopic methods. This involved a detailed analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectra, high-resolution mass spectrometry, and other supporting spectroscopic data. This suite of techniques is standard for the characterization of complex natural products, including other integracide derivatives like Integracide F, H, and K.
NMR spectroscopy is the cornerstone for the structural determination of this compound. A combination of experiments provides a complete picture of the carbon skeleton and the relative arrangement of atoms.
The 1D ¹H and ¹³C NMR spectra of this compound provide the initial and most fundamental data regarding its structure. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities (singlets, doublets, etc.), offering clues about adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
While specific data for this compound is often compared to known literature values, the analysis of related compounds such as Integracide L provides a clear example of the data obtained. The spectra for integracides typically show characteristic signals for multiple methyl groups, olefinic protons, and protons attached to oxygenated carbons.
Table 1: Representative ¹H and ¹³C NMR Data for the Integracide Core Structure Note: This table is a representation of typical chemical shifts for the integracide class of compounds based on published data for its analogs. Exact values for this compound may vary.
| Position | Representative ¹³C Shift (δC) | Representative ¹H Shift (δH, multiplicity, J in Hz) |
| 1 | ~35-40 | - |
| 2 | ~30-70 | - |
| 3 | ~75-85 | - |
| 4 | ~38-40 | - |
| 5 | ~45-50 | - |
| 8 | ~127-130 | - |
| 9 | ~140-145 | - |
| 11 | ~65-70 | - |
| 12 | ~70-75 | - |
| 14 | ~150-155 | - |
| 17 | ~85-90 | - |
| 24 | ~155 | - |
| 28 | ~107 | ~4.7 (s) |
| 31 (Acetyl C=O) | ~170 | - |
| 32 (Acetyl CH₃) | ~21 | ~2.0 (s) |
Two-dimensional NMR experiments were essential to assemble the full structure of this compound by establishing connectivity between atoms.
¹H-¹H COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments identify protons that are coupled to each other (typically separated by two or three bonds). This allows for the mapping of proton spin systems and the assembly of molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the relative stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of a NOESY cross-peak between two protons indicates they are on the same face of the molecule, which helps to establish the orientation of substituents and the fusion of the ring systems.
Distortionless Enhancement by Polarization Transfer (DEPT) is a spectral editing technique used to differentiate carbon signals based on the number of attached protons. The experiment is typically run in three modes:
DEPT-45: Shows signals for all protonated carbons (CH, CH₂, and CH₃).
DEPT-90: Shows signals only for methine (CH) carbons.
DEPT-135: Shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (B1212753) (CH₂) carbons. Quaternary carbons are not observed in any DEPT spectrum.
This technique was vital in the structural elucidation of this compound and its analogs, allowing for the unambiguous assignment of each carbon type, which is a critical step in assembling the complete molecular structure.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass of the this compound molecule with very high precision. This accurate mass measurement allows for the calculation of a unique and unambiguous molecular formula. For example, the HRESIMS analysis of the related Integracide L showed a protonated molecular ion [M+H]⁺ at m/z 575.3954, which established its molecular formula as C₃₄H₅₄O₇. A similar analysis for this compound was fundamental to confirming its elemental composition.
In addition to NMR and mass spectrometry, other spectroscopic methods provided complementary data for the structural confirmation of this compound.
Infrared (IR) Spectroscopy: IR spectra were used to identify key functional groups present in the molecule. For instance, the IR spectrum of a related compound, Integracide L, showed absorption bands corresponding to hydroxyl (OH), ester carbonyl (C=O), and exocyclic double bond (C=C) functionalities, which are also characteristic of the integracide family.
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, helping to identify chromophores, particularly conjugated systems like dienes or enones. The UV spectrum of Integracide L displayed a maximum absorption (λmax) at 235 nm, indicating the presence of a conjugated system.
Biosynthetic Pathways and Precursors of Integracide B
Elucidation of the Tetracyclic Triterpenoid (B12794562) Biosynthesis Pathway
The biosynthesis of Integracide B, a complex tetracyclic triterpenoid, is understood to originate from the well-established mevalonate (B85504) (MVA) pathway, a fundamental process in fungi for producing isoprenoid precursors. This pathway begins with the condensation of acetyl-CoA units to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key rate-limiting enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonic acid.
Following a series of phosphorylation and decarboxylation steps, mevalonic acid is converted into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are sequentially condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15).
The first committed step toward triterpenoid synthesis involves the head-to-head condensation of two FPP molecules by the enzyme squalene (B77637) synthase (SQS), yielding the C30 hydrocarbon squalene. Squalene then undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene (B107256). This epoxide is a critical branching point. In fungi, the cyclization of 2,3-oxidosqualene is typically catalyzed by an oxidosqualene cyclase (OSC), lanosterol (B1674476) synthase, to produce the foundational tetracyclic triterpenoid scaffold, lanosterol. This lanosterol skeleton is the presumed precursor that undergoes a series of subsequent enzymatic modifications, known as tailoring reactions, to ultimately yield the this compound structure.
Identification of Key Enzymatic Steps and Intermediates
While the specific enzymes and intermediates for this compound biosynthesis have not been individually characterized, the pathway can be inferred from the general principles of triterpenoid synthesis in fungi and the structure of the final molecule.
Following the formation of the initial tetracyclic scaffold (e.g., lanosterol) by an oxidosqualene cyclase (OSC) , a cascade of tailoring enzymes is required. These modifications are crucial for generating the structural diversity observed in natural products. The key enzymatic steps involved are:
Cytochrome P450 Monooxygenases (CYPs/P450s): This highly diverse superfamily of enzymes is responsible for most oxidative modifications, including the introduction of hydroxyl (-OH) groups at various positions on the triterpenoid backbone. The specific hydroxylation pattern of this compound is a direct result of the activity of several distinct P450 enzymes.
Transferases: Acetyltransferases are another critical class of tailoring enzymes. They catalyze the transfer of an acetyl group from acetyl-CoA to hydroxyl moieties on the molecule, forming acetate (B1210297) esters. The acetate groups present in the structure of this compound are installed by such enzymes.
The process involves a series of stable intermediates, where the product of one enzymatic reaction becomes the substrate for the next. An un-tailored tetracyclic intermediate is first produced, followed by sequential hydroxylation and acetylation steps, leading to the final this compound molecule.
Genetic Studies of Biosynthetic Gene Clusters in Producer Fungi
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located adjacently on the chromosome, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated regulation of the entire pathway. The producing organisms of this compound are endophytic fungi belonging to the genus Fusarium, including Fusarium armeniacum.
Genomic analyses of various Fusarium species have revealed a large number of BGCs, including many predicted to produce terpenes. These clusters characteristically contain a gene for a core enzyme, such as a terpene synthase or oxidosqualene cyclase, alongside genes for tailoring enzymes like P450s and transferases, as well as regulatory and transporter genes.
Bioinformatic tools like antiSMASH and BiG-SCAPE are used to mine fungal genomes, identify putative BGCs, and predict the class of molecule they produce. While numerous terpene synthase and PKS-NRPS clusters have been identified in pathogenic and endophytic Fusarium species, the specific BGC responsible for this compound production has not yet been experimentally identified or characterized. Its discovery would involve sequencing the genome of a known this compound producer, identifying candidate terpene BGCs, and confirming their function through gene knockout or heterologous expression studies.
Comparative Biosynthesis of this compound and Related Analogs
Several analogs of this compound have been isolated from Fusarium species, including Integracides F, H, J, K, and L. This family of compounds shares the same core tetracyclic triterpenoid skeleton but differs in the pattern of hydroxylation and acetylation. These structural variations are a direct result of the activity and substrate flexibility of the tailoring enzymes within the BGC.
The biosynthesis of these analogs likely proceeds through a branched pathway where common intermediates are modified by different sets of tailoring enzymes. For example, the difference between this compound and an analog lacking a specific hydroxyl group would be the absence of the corresponding P450 enzyme activity in the producing strain. Similarly, variations in acetylation patterns point to differences in the regioselectivity of the acetyltransferases involved.
The existence of numerous related analogs from the same or closely related fungal strains suggests an evolutionary strategy for generating chemical diversity, potentially to adapt to different ecological niches or challenges.
| Compound | Producing Fungus | Key Structural Differences from this compound | Postulated Biosynthetic Variation |
|---|---|---|---|
| This compound | Fusarium sp., F. armeniacum | Reference Structure | Baseline pathway |
| Integracide F | Fusarium sp. | Variations in hydroxylation and/or acetylation patterns | Activity of different or fewer P450s/acetyltransferases |
| Integracide H | Fusarium sp. | Variations in hydroxylation and/or acetylation patterns | Activity of different or fewer P450s/acetyltransferases |
| Integracide J | Fusarium sp. | Variations in hydroxylation and/or acetylation patterns | Activity of different or fewer P450s/acetyltransferases |
| Integracide K | F. armeniacum M-3 | Variations in hydroxylation and/or acetylation patterns | Activity of different or fewer P450s/acetyltransferases |
| Integracide L | Fusarium sp. | Contains an extra hydroxyl group and lacks a double bond compared to Integracide F | Action of an additional P450 monooxygenase and a reductase |
| Dedimethyl this compound | F. armeniacum M-3 | Lacks two methyl groups | Variations in the initial cyclization or subsequent demethylation steps |
Biogeographical and Ecological Factors Influencing Integracide Production
The production of secondary metabolites like this compound by fungi is not constitutive but is heavily influenced by a range of biogeographical and ecological factors. As endophytic organisms, Fusarium species exist in a complex relationship with their host plants and the surrounding microbial community. The synthesis of these compounds is often a response to specific environmental cues or stressors.
Key factors that can trigger or modulate the biosynthesis of fungal secondary metabolites include:
Nutrient Availability: Nutrient limitation, particularly nitrogen or iron starvation, is a well-documented trigger for secondary metabolism in many fungi.
Host-Fungus Interaction: The chemical signals exchanged between the endophytic fungus and its host plant can play a crucial role in activating silent BGCs.
Abiotic Stress: Environmental stressors such as changes in temperature, pH, water availability, or oxidative stress can induce the production of secondary metabolites as a defense or survival mechanism.
Microbial Competition: Interactions with other fungi or bacteria in the same ecological niche can trigger the production of antimicrobial or signaling molecules to secure resources.
The specific conditions that maximize the production of this compound are not yet defined, but like other fungal secondary metabolites, its synthesis is likely tied to the fungus's ecological role, serving as a potential defense molecule or signaling agent in its natural habitat.
| Factor | Potential Influence on this compound Production |
|---|---|
| Nutrient Stress | Limitation of primary nutrients like nitrogen could shift metabolic flux towards secondary metabolite synthesis. |
| Host Plant Signals | Specific molecules produced by the host plant (e.g., Mentha longifolia) could induce the this compound biosynthetic gene cluster. |
| Temperature/pH Shift | Deviations from optimal growth conditions may act as a stressor, triggering a defensive chemical response. |
| Co-culture | The presence of competing microorganisms could activate the expression of this compound as a defense compound. |
Biological Activities and Mechanistic Investigations of Integracide B
Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Integrase
HIV-1 integrase is a critical viral enzyme responsible for integrating viral DNA into the host cell's genome, a process essential for viral replication. Inhibiting this enzyme is a key strategy in antiretroviral therapy . Integracides, a class of natural products including Integracide B, have demonstrated significant potential as HIV-1 integrase inhibitors.
Integracides, including this compound, have been identified as moderately potent and selective inhibitors of HIV-1 integrase . Biochemical assays have revealed that compounds within this series exhibit inhibitory activity against HIV-1 integrase, with reported IC50 values generally falling within the range of 4.8–15 μM . While Integracide A, a sulfated ester derivative of this compound, has been noted as the most potent among the natural products studied, this compound itself possesses inhibitory activity . Specific evaluations of related compounds have shown IC50 values as low as 2 μM for certain derivatives, underscoring the potential of this structural class .
Table 1: HIV-1 Integrase Inhibition Data for Integracides and Related Compounds
| Compound | Target Reaction | IC50 (μM) | Reference(s) |
| This compound | HIV-1 Integrase Activity | 4.8–15 | |
| Integracide A | 3'-end processing | 5 | |
| Integracide A | Strand Transfer | 5 | |
| Compound 5 | HIV-1 Integrase Activity | 2 | |
| Compound 4 | HIV-1 Integrase Activity | 10 |
Note: Compound 5 and Compound 4 are derivatives evaluated in the context of this compound's structural series.
The mechanism of action for integrase strand transfer inhibitors (INSTIs) typically involves blocking the integration of viral DNA into the host genome, primarily by inhibiting the strand transfer step . Studies on the integracide series indicate that Integracide A, derived from this compound, exhibits significant inhibitory activity against the strand transfer reaction of HIV-1 integrase . Furthermore, compounds from this series have been evaluated for their ability to inhibit the 3'-end processing reaction of HIV-1 integrase . Given that Integracide A is a derivative of this compound and shows activity in these key enzymatic steps, it is inferred that this compound operates through similar mechanisms, interfering with the integration process.
Structure-activity relationship (SAR) studies on integracides have revealed crucial insights into the structural requirements for HIV-1 integrase inhibition . A key finding is the necessity of a charged group, such as a sulfate (B86663), carboxyl, or amino moiety, for significant integrase activity . SAR analysis has shown that Integracide A, which features a sulfate ester at the C3 position, is more potent than this compound . This suggests that the presence and nature of esterification, particularly at the C3 position, play a significant role in modulating the inhibitory potency against HIV-1 integrase. Modifications such as dihydro derivatives or variations in ester groups at different positions can also influence the compound's effectiveness .
Computational modeling and molecular docking are valuable tools for understanding the interactions between potential inhibitors and target enzymes like HIV-1 integrase . While specific published molecular docking studies detailing this compound's interaction with HIV-1 integrase were not explicitly detailed in the provided search results, docking studies have been performed on the broader class of integracides to investigate their binding interactions within the enzyme's active site, particularly in relation to 5-LOX inhibition . These computational approaches are instrumental in elucidating binding modes, validating in vitro findings, and guiding the design of new, more potent inhibitors by predicting ligand-enzyme interactions .
Structure-Activity Relationship (SAR) Analysis for HIV-1 Integrase Inhibition
5-Lipoxygenase (5-LOX) Inhibitory Potential
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, potent lipid mediators involved in inflammatory processes. Inhibition of 5-LOX is a therapeutic target for various inflammatory disorders . Integracides have been investigated for their potential to inhibit 5-LOX activity.
Enzymatic inhibition assays have demonstrated that this compound and other related integracides possess significant inhibitory potential against 5-LOX . Studies have reported IC50 values for this compound in the range of 3.97 μM. For comparison, the reference inhibitor zileuton (B1683628) showed an IC50 of 1.17 μM . Other integracides, such as Integracide L, F, G, H, and J, also exhibited potent 5-LOX inhibitory activity, with IC50 values ranging from 1.18 to 3.45 μM, highlighting the potential of this class of compounds as anti-inflammatory agents . Molecular docking studies have also been conducted to analyze the interactions of integracides with 5-LOX, supporting their observed inhibitory effects .
Structure-Activity Relationship (SAR) Studies for 5-LOX Inhibition Potential
The 5-lipoxygenase (5-LOX) enzyme plays a crucial role in the inflammatory cascade by catalyzing the synthesis of leukotrienes, potent mediators of inflammation. Inhibition of 5-LOX is a key target for anti-inflammatory therapeutics. Several integracides, including this compound, have been evaluated for their 5-LOX inhibitory potential.
This compound (designated as compound 2 in some studies) exhibited a significant 5-LOX inhibitory activity with an IC50 value of 3.97 µM. This activity is comparable to other tested integracides, with IC50 values ranging from 1.18 µM for Integracide G to 3.97 µM for this compound, when compared to the reference inhibitor zileuton (IC50 1.17 µM). These findings highlight the potential of integracides as lead compounds for anti-inflammatory drug discovery. Limited SAR insights suggest that the presence of free hydroxyl (OH) groups on ring A might influence the binding affinity of this compound to the 5-LOX enzyme.
Table 1: 5-Lipoxygenase (5-LOX) Inhibition Potential of Integracides
| Compound | IC50 (µM) | Reference Inhibitor |
| Integracide G | 1.18 | Zileuton (1.17 µM) |
| Integracide H | 1.46 | Zileuton (1.17 µM) |
| Integracide J | 2.01 | Zileuton (1.17 µM) |
| Integracide F | 2.76 | Zileuton (1.17 µM) |
| Integracide L | 3.45 | Zileuton (1.17 µM) |
| This compound | 3.97 | Zileuton (1.17 µM) |
Data compiled from multiple sources .
Molecular Docking and Protein-Ligand Interaction Analysis with 5-LOX
Molecular docking studies have been employed to investigate the interactions of integracides, including this compound, with the 5-LOX enzyme. These computational analyses aim to validate in vitro findings by simulating the binding modes and affinities of these compounds within the enzyme's active site. The docking studies have indicated that integracides engage in inhibitory interactions within the 5-LOX binding pocket. While detailed interaction profiles for this compound are not extensively elaborated in the provided literature, the studies suggest that its binding mode differs from other integracides, potentially influenced by the positioning of its hydroxyl groups. These analyses provide a basis for understanding the molecular mechanisms underlying their 5-LOX inhibitory activity.
Evaluation of Cytotoxic Activity in Select In Vitro Cellular Models
Integracides have also demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as antineoplastic agents.
Assessment of Cytotoxicity against Established Cancer Cell Lines (e.g., HeLa, HepG2, BT-549, SKOV-3, KB)
While direct quantitative cytotoxicity data (e.g., IC50 values) for this compound against the specific cell lines HeLa, HepG2, BT-549, SKOV-3, and KB were not explicitly detailed in the provided search results, other integracide derivatives have shown significant cytotoxic effects. For instance, Integracide K exhibited moderate cytotoxicity against HeLa cells. Furthermore, Integracides F, G, H, and J have demonstrated potent cytotoxic activity against cell lines such as BT-549, SKOV-3, and KB, with IC50 values reported in the low micromolar range. These findings collectively indicate that the integracide scaffold possesses inherent cytotoxic potential against cancer cells.
Other Investigated Biological Activities and Proposed Mechanisms
Anti-leishmanial Activity Investigations (e.g., Leishmania donovani)
The class of compounds referred to as Integracides has been documented to possess anti-leishmanial activity . In particular, related compounds within this class, namely Integracide H and Integracide J, have demonstrated significant anti-leishmanial activity against Leishmania donovani, with reported IC50 values of 4.75 µM and 3.29 µM, respectively . However, specific quantitative data detailing the anti-leishmanial activity of this compound against Leishmania donovani was not identified in the reviewed literature.
Elastase Inhibitory Activity Studies
The class of compounds known as Integracides has been reported to possess elastase inhibitory activity . These compounds are recognized for their potential therapeutic applications in degenerative and inflammatory diseases due to this property . Nevertheless, specific research findings or quantitative data detailing the elastase inhibitory activity of this compound were not found in the reviewed literature.
Rhinovirus 3C Protease Inhibitory Activity
The class of compounds known as Integracides has been reported to possess rhinovirus 3C protease inhibitory activity . Research into inhibitors of rhinovirus 3C protease is an area of ongoing interest, as this enzyme plays a critical role in viral replication . However, specific research findings or quantitative data detailing the rhinovirus 3C protease inhibitory activity of this compound were not identified in the reviewed literature.
Cholesteryl Ester Transfer Protein Inhibitory Activity
The class of compounds known as Integracides has been reported to possess cholesteryl ester transfer protein (CETP) inhibitory activity . CETP plays a role in lipid metabolism, and its inhibition is being explored for potential cardiovascular benefits . However, specific research findings or quantitative data detailing the cholesteryl ester transfer protein inhibitory activity of this compound were not found in the reviewed literature.
Antimicrobial Activity Spectrum and Mechanisms
Fusarium species, the source from which this compound is derived, are known to produce secondary metabolites exhibiting various biological activities, including antimicrobial properties . However, specific studies detailing the antimicrobial spectrum or mechanisms of action of this compound against bacterial or fungal strains were not identified in the reviewed literature.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
While Fusarium species are recognized as sources of compounds with antibacterial activity , specific research findings or quantitative data detailing the antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains were not identified in the reviewed literature.
Antifungal Activity against Pathogenic Fungi
Fusarium species are known to produce secondary metabolites with antifungal activity against pathogenic fungi . However, specific research findings or quantitative data detailing the antifungal activity of this compound against pathogenic fungi were not found in the reviewed literature.
Compound Name List:
this compound
Integracide F
Integracide G
Integracide H
Integracide J
Integracide L
Pentamidine
Zileuton
Phytotoxic Effects on Plant Growth and Development
Natural products derived from fungi, particularly endophytic fungi, are increasingly recognized for their potential as sources of novel bio-herbicides due to their diverse phytotoxic activities . Phytotoxicity refers to the ability of a substance to cause harm or damage to plants, manifesting in various ways such as leaf necrosis, growth inhibition, and developmental abnormalities .
Research has indicated that this compound, when evaluated for its phytotoxic properties, demonstrated observable effects on certain plant species. Specifically, studies involving the evaluation of compounds isolated from Fusarium armeniacum M-3, an endophyte found in Digitaria ciliaris, identified this compound (referred to as compound 3 in the study) as exhibiting phytotoxic effects on the leaves of Digitaria ciliaris . These effects were characterized by the appearance of visible lesions on the plant’s foliage, suggesting a direct impact on leaf tissue integrity and health . While the precise biochemical mechanisms underlying these observed lesions were not detailed, such findings highlight the potential of this compound as a phytotoxic agent.
The evaluation of phytotoxic effects is crucial for understanding the ecological interactions of natural compounds and for exploring their application in agriculture, particularly in weed management . The observed phytotoxicity of this compound on Digitaria ciliaris underscores the capacity of natural metabolites to influence plant growth and development, a characteristic that can be harnessed for agricultural purposes .
Chemical Synthesis and Analog Development for Integracide B Research
Synthetic Strategies for Total Synthesis of Integracide B
The intricate tetracyclic structure of this compound presents a considerable challenge for its total chemical synthesis. While direct total synthesis accounts for this compound are not exhaustively detailed in the provided search results, research on closely related compounds, such as integrastatin B, offers insights into the synthetic methodologies employed for this class of molecules .
Key Reaction Steps and Stereochemical Control
The total synthesis of integrastatin B, also recognized as a potent HIV-1 integrase inhibitor, has been achieved through a concise seven-step process . A pivotal step in this synthesis involved an Oxone-mediated oxidative benzofuran (B130515) dearomatization cascade, which was instrumental in constructing the core tetracyclic framework of the molecule . The synthesis of complex natural products like this compound, characterized by their ergostane (B1235598) skeleton with multiple stereocenters, necessitates meticulous control over stereochemistry. This typically involves employing asymmetric synthesis techniques and stereoselective reactions to establish the correct spatial configuration of atoms, which is often critical for biological activity . The synthesis of integrastatin B was noted to be completed using readily accessible starting materials .
Challenges in Synthetic Scalability
The transition of complex natural product total syntheses, such as that of this compound, from laboratory-scale to industrial production involves significant challenges. Common hurdles in scaling up the synthesis of Active Pharmaceutical Ingredients (APIs) include managing heat and mass transfer inefficiencies, the requirement for specialized industrial equipment, the potential for increased side reactions, and difficulties in purification . The economic viability can also be impacted by the cost of reagents and the complexity of multi-step synthetic routes . Although specific scalability issues for this compound's total synthesis are not explicitly detailed in the available snippets, the inherent complexity of its structure suggests that achieving high yields and purity on a large scale would demand extensive process optimization. Furthermore, challenges in the large-scale isolation of related natural products have been reported, highlighting the difficulties in obtaining sufficient quantities of these compounds .
Semisynthesis and Derivatization of this compound Analogs from Natural Precursors
To further investigate the biological activity and structure-activity relationships of this compound, researchers have utilized semisynthetic approaches. These methods involve the chemical modification of the natural product itself or related compounds isolated from natural sources . This compound and its congeners are often isolated from fungal species, such as Fusarium sp. . These isolated natural products can serve as starting materials for chemical modifications, enabling the generation of a library of analogs. This strategy is valuable for exploring how structural alterations influence biological functions, including HIV-1 integrase inhibition .
Design and Synthesis of this compound Derivatives for Targeted SAR Studies
Specific research efforts have focused on the derivatization of this compound to elucidate its structure-activity relationship concerning HIV-1 integrase inhibition . Studies have indicated that the presence of a charged group, such as a sulfate (B86663), carboxyl, or amino moiety, is essential for potent HIV-1 integrase activity . This finding serves as a guiding principle for the design of synthetic derivatives, aiming to introduce or modify such functional groups to enhance or understand their role in inhibitory efficacy. Beyond HIV-1 integrase, SAR studies have also been conducted on other integracides for different biological targets, such as 5-lipoxygenase (5-LOX) inhibition. These studies have involved evaluating compounds like Integracides L, B, F, G, H, and J, and employing molecular docking to understand their interactions with the target enzyme .
Advanced Research Methodologies and Future Academic Perspectives
Application of Omics Technologies in Integracide B Research
Omics technologies, including metabolomics and proteomics, offer powerful tools for dissecting the biological and chemical complexities surrounding natural products like this compound.
Metabolomics for Pathway Elucidation and Production Optimization
Metabolomics, the study of the complete set of small molecules (metabolites) within a biological system, is instrumental in understanding the biosynthesis of natural products. This compound is produced by the endophytic fungus Fusarium armeniacum . By employing metabolomic profiling, researchers can map the specific metabolic pathways involved in this compound production within the fungus. This involves identifying key enzymes, intermediates, and regulatory mechanisms governing its biosynthesis. Tools like MetPA (Metabolomic Pathway Analysis) can integrate metabolomic data with pathway databases to identify enriched metabolic routes .
Understanding these pathways is crucial for optimizing production yields. By identifying rate-limiting steps or bottlenecks in the biosynthesis, strategies such as metabolic engineering, fermentation condition optimization, or the application of precursor feeding can be rationally designed to enhance the cellular output of this compound. This approach can transform the compound from a laboratory curiosity into a viable therapeutic candidate by ensuring a scalable and efficient production process .
Proteomics for Target Validation and Off-Target Analysis
Proteomics, the large-scale study of proteins, plays a critical role in validating drug targets and assessing potential off-target effects. Given that this compound is known to inhibit HIV-1 integrase , proteomics can be utilized to confirm this interaction at the protein level. Techniques such as affinity purification coupled with mass spectrometry can identify proteins that directly bind to this compound, thereby validating HIV-1 integrase as a primary target.
Furthermore, proteomics is essential for a comprehensive safety assessment. By analyzing the entire proteome of cells exposed to this compound, researchers can identify unintended protein interactions. This "off-target analysis" helps in detecting potential liabilities that could lead to adverse effects, providing crucial data for lead optimization and safety profiling. Platforms for assessing off-target protein abundance are critical in modern drug discovery, especially for novel therapeutic modalities .
Advanced Computational Chemistry and In Silico Screening for this compound Optimization
Computational chemistry provides powerful in silico methods to predict, analyze, and optimize the molecular properties and biological activities of compounds like this compound.
Ligand-Based and Structure-Based Drug Design Approaches
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity. For this compound, SAR studies have indicated that a charged group (e.g., sulfate (B86663), carboxyl, or amino) is required for HIV-1 integrase activity .
Ligand-Based Approaches: Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing SAR data. These models correlate molecular descriptors (e.g., physicochemical properties, structural features) with biological activity, allowing for the prediction of the activity of novel this compound analogs. QSAR has been extensively applied to HIV-1 integrase inhibitors, aiding in the design of more potent compounds .
Structure-Based Approaches: Molecular docking simulates the binding of this compound and its derivatives to the known three-dimensional structure of HIV-1 integrase. This technique helps predict binding poses, identify key amino acid residues involved in binding, and estimate binding affinities. Such insights are invaluable for designing molecules with improved interaction with the enzyme's active site .
Molecular Dynamics Simulations for Binding Affinity and Conformational Dynamics
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular interactions. By simulating the movement of atoms and molecules over time, MD can provide detailed insights into:
Binding Affinity: Predicting the stability and strength of the interaction between this compound and its target protein, HIV-1 integrase.
Conformational Dynamics: Understanding how both the ligand and the protein change their three-dimensional structures upon binding, which is crucial for optimizing drug efficacy and overcoming resistance mechanisms .
These simulations can reveal dynamic aspects of binding that static docking models might miss, providing a more comprehensive understanding of the molecular mechanisms underlying this compound's inhibitory action.
Development of Novel High-Throughput Assay Systems for Biological Evaluation of this compound and its Derivatives
The development of robust and efficient assay systems is paramount for the systematic evaluation of this compound and its synthesized derivatives. High-Throughput Screening (HTS) platforms enable the rapid testing of large compound libraries, accelerating the identification of promising lead candidates sci-hub.se.
For this compound, HTS assays would focus on its primary target, HIV-1 integrase. This could involve biochemical assays measuring enzyme activity, such as the 3'-processing or strand transfer reactions, or cell-based assays assessing antiviral efficacy. For instance, a time-resolved fluorescence (TRF)-based assay has been developed for HIV-1 integrase 3'-processing activity, suitable for HTS . Such assays are critical for:
Screening Libraries: Testing a diverse set of chemical compounds or designed analogs of this compound to identify those with superior inhibitory potency.
Structure-Activity Relationship Refinement: Generating dose-response data (e.g., IC50 values) for numerous derivatives to guide further structural modifications.
Assessing Antiviral Activity: Evaluating the effectiveness of compounds against HIV replication in cellular models .
The development of sensitive, reproducible, and automatable assay systems is key to efficiently navigating the drug discovery pipeline, from initial hit identification to lead optimization.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
